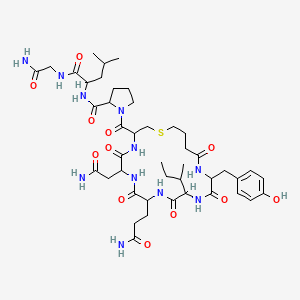
1-Carbaoxytocin, 1-butanoic acid- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbaoxytocin, 1-butanoic acid- (9CI) is a synthetic analogue of oxytocin, a hormone that plays a crucial role in childbirth and lactation. This compound is designed to mimic the effects of oxytocin, particularly in inducing uterine contractions. It is commonly used in medical settings to control postpartum hemorrhage and to manage uterine atony .
Vorbereitungsmethoden
The synthesis of 1-Carbaoxytocin, 1-butanoic acid- (9CI) involves several steps, starting with the protection of functional groups, followed by peptide bond formation, and finally, deprotection and purification. The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the process is carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
1-Carbaoxytocin, 1-butanoic acid- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the peptide chain, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Wissenschaftliche Forschungsanwendungen
1-Carbaoxytocin, 1-butanoic acid- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use this compound to investigate the role of oxytocin in various physiological processes, including social bonding and stress response.
Medicine: It is employed in clinical studies to evaluate its efficacy in preventing postpartum hemorrhage and managing uterine atony.
Wirkmechanismus
1-Carbaoxytocin, 1-butanoic acid- (9CI) exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .
Vergleich Mit ähnlichen Verbindungen
1-Carbaoxytocin, 1-butanoic acid- (9CI) is similar to other oxytocin analogues such as carbetocin and desamino-oxytocin. it is unique in its structural modifications, which enhance its stability and reduce its susceptibility to enzymatic degradation. Similar compounds include:
Carbetocin: Another oxytocin analogue used to control postpartum hemorrhage.
Desamino-oxytocin: A modified form of oxytocin with increased resistance to enzymatic degradation.
Eigenschaften
CAS-Nummer |
20576-70-9 |
|---|---|
Molekularformel |
C44H67N11O12S |
Molekulargewicht |
974.1 g/mol |
IUPAC-Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(14-15-33(45)57)39(62)51-30(20-34(46)58)40(63)53-31(22-68-17-7-9-36(60)49-29(41(64)54-37)19-25-10-12-26(56)13-11-25)44(67)55-16-6-8-32(55)42(65)52-28(18-23(2)3)38(61)48-21-35(47)59/h10-13,23-24,27-32,37,56H,5-9,14-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,62)(H,52,65)(H,53,63)(H,54,64) |
InChI-Schlüssel |
UBZUWPDBCILNBN-QWBGDHHCSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Oxytocin, deamino-1-carba-; Deamino-1-carbaoxytocin. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






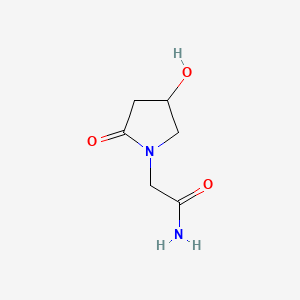


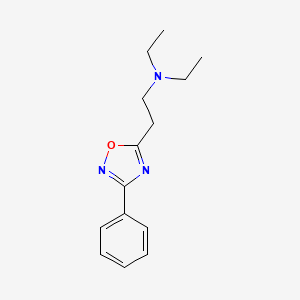

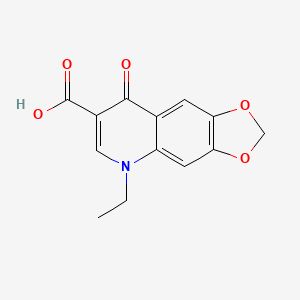
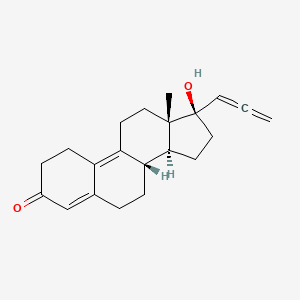
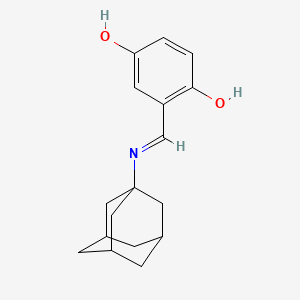
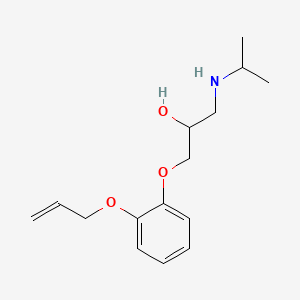
![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
